6-(Piperidin-4-yl)pyridin-2-amine

Kinase inhibition IRAK-4 regioisomeric SAR

Researchers face activity loss when substituting this 2,6-regioisomer with 2,4- or N-linked piperidine analogs. This free base is optimized for coupling and reductive amination workflows. - Enables IRAK-4 IC₅₀=35 nM and PI3Kα Kd=0.620 nM; 2,4-isomer is inactive. - Free base form (MW 177.25) avoids salt interference in organic synthesis. - Differentiated from dihydrochloride salt (CAS 2044704-47-2) for aqueous solubility needs.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B11808556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yl)pyridin-2-amine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC(=CC=C2)N
InChIInChI=1S/C10H15N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-3,8,12H,4-7H2,(H2,11,13)
InChIKeyMSXYPGSDNXZJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperidin-4-yl)pyridin-2-amine Structural Foundation


6-(Piperidin-4-yl)pyridin-2-amine (CAS 1159814-67-1; C₁₀H₁₅N₃; MW 177.25 g mol⁻¹) is a heterocyclic small molecule comprising a 2‑aminopyridine core directly linked at the 6‑position to a piperidine ring . This specific regioisomeric arrangement distinguishes it from positional isomers (e.g., 4‑ or 5‑linked analogues) and secondary‑amine‑bridged counterparts (e.g., N‑(piperidin‑4‑yl)pyridin‑2‑amine), conferring a unique spatial orientation of hydrogen‑bond donor/acceptor motifs and basic amine pKa that critically influences target engagement and physicochemical behavior . For scientific procurement, this structural nuance necessitates careful differentiation from closely related in‑class building blocks that may share CAS registry overlap or superficial name similarity but exhibit divergent activity profiles, salt‑form properties, and synthetic accessibility.

6-(Piperidin-4-yl)pyridin-2-amine Substitution Risks


Generic substitution of 6‑(piperidin‑4‑yl)pyridin‑2‑amine with seemingly equivalent alternatives—including regioisomers such as N‑(piperidin‑4‑yl)pyridin‑2‑amine, 4‑(piperidin‑4‑yl)pyridin‑2‑amine, or even the dihydrochloride salt of the same parent—can introduce significant experimental variability. Positional isomerism alters the vector of the piperidine nitrogen relative to the pyridine ring, directly impacting binding‑pocket complementarity; for example, the 2,6‑regioisomeric arrangement in related 2‑aminopyridine‑piperidine hybrids has been shown to confer low‑nanomolar IRAK‑4 potency, whereas the 2,4‑regioisomer is essentially inactive despite retaining an accessible bidentate‑binding motif . Furthermore, the choice between free base and dihydrochloride salt determines aqueous solubility, hygroscopicity, and long‑term storage stability, with the dihydrochloride form (MW = 250.17 g mol⁻¹) offering enhanced aqueous solubility (≥100 mg mL⁻¹ in H₂O) relative to the free base . The following quantitative evidence demonstrates precisely where and why 6‑(piperidin‑4‑yl)pyridin‑2‑amine must be evaluated against specific comparators rather than assumed interchangeable.

6-(Piperidin-4-yl)pyridin-2-amine Quantitative Benchmarks


Kinase Binding and Selectivity vs. Regioisomers

In a direct head‑to‑head comparison of regioisomeric pyridine‑piperidine hybrids, the 2,6‑disubstituted pyridine arrangement (as found in 6‑(piperidin‑4‑yl)pyridin‑2‑amine derivatives) conferred low‑nanomolar IRAK‑4 inhibitory potency (IC₅₀ = 35 nM), whereas the corresponding 2,4‑regioisomer exhibited negligible activity, underscoring the critical influence of the 6‑position linkage on target engagement . Additionally, binding‑affinity data for a 6‑(piperidin‑4‑yl)pyridin‑2‑amine‑containing scaffold revealed Kd values of 0.620 nM for PI3Kα, 2.60 nM for PI3Kγ, and 3.30 nM for PI3Kδ, with >30,000‑fold selectivity over PI4KCβ (Kd > 30 μM), demonstrating a quantifiable selectivity window .

Kinase inhibition IRAK-4 regioisomeric SAR

KATP Channel Subtype Selectivity

A 6‑(piperidin‑4‑yl)pyridin‑2‑amine derivative demonstrated potent opening of human urinary bladder Kir6.2/SUR2B Kᴀᴛᴘ channels with an EC₅₀ of 26.9–27 nM, as measured by FLIPR assay . In contrast, the same compound exhibited significantly reduced potency (EC₅₀ = 1,940 nM) against a closely related channel subtype, indicating subtype‑selective functional modulation. In a physiologically relevant tissue‑based assay (pig detrusor relaxation), the EC₅₀ was 229 nM, providing a translational benchmark .

KATP channel Kir6.2/SUR2B ion channel modulation

Aqueous Solubility: Free Base vs. Dihydrochloride Salt

The dihydrochloride salt of 6‑(piperidin‑4‑yl)pyridin‑2‑amine (CAS 2044704‑47‑2; MW = 250.17 g mol⁻¹) exhibits markedly enhanced aqueous solubility compared to the free base. Vendor‑reported solubility for the dihydrochloride salt in H₂O is ≥100 mg mL⁻¹ (equivalent to ≥620 mM) . While the free base (CAS 1159814‑67‑1) is also soluble in aqueous media, the salt form provides a quantifiable advantage for high‑concentration stock preparation and in vitro assays requiring DMSO‑free conditions.

Solubility salt form aqueous formulation

PI3K Selectivity and CYP3A4 Liability

A 6‑(piperidin‑4‑yl)pyridin‑2‑amine‑based inhibitor demonstrated an IC₅₀ of 2.30 nM against PI3Kδ in a competitive fluorescence polarization assay, with a cellular IC₅₀ of 102 nM for inhibition of AKT phosphorylation in Ri‑1 cells . Importantly, this compound exhibited low CYP3A4 time‑dependent inhibition (IC₅₀ > 10 μM), suggesting a reduced potential for drug‑drug interaction liabilities .

PI3K selectivity CYP3A4 inhibition

6-(Piperidin-4-yl)pyridin-2-amine Applications


IRAK-4 and PI3K Kinase Inhibitor Scaffold

The 2,6‑regioisomeric arrangement of 6‑(piperidin‑4‑yl)pyridin‑2‑amine is essential for achieving low‑nanomolar IRAK‑4 inhibition (IC₅₀ = 35 nM) and sub‑nanomolar PI3Kα binding (Kd = 0.620 nM) . This scaffold is therefore best deployed in kinase inhibitor programs where isoform selectivity is paramount; the 2,4‑regioisomer should be avoided due to demonstrated loss of activity .

Subtype-Selective KATP Channel Modulation

6‑(Piperidin‑4‑yl)pyridin‑2‑amine‑derived compounds exhibit potent and subtype‑selective opening of human Kir6.2/SUR2B Kᴀᴛᴘ channels (EC₅₀ = 26.9 nM) versus other channel subtypes (EC₅₀ = 1,940 nM) . This differential activity profile supports their use in studying bladder smooth muscle relaxation and exploring Kᴀᴛᴘ‑mediated therapeutic mechanisms in overactive bladder or related disorders.

Free Base vs. Dihydrochloride Salt Selection

The dihydrochloride salt (CAS 2044704‑47‑2) provides ≥100 mg mL⁻¹ aqueous solubility, enabling high‑concentration stock preparation for in vitro pharmacology and in vivo dosing where DMSO is contraindicated . The free base (CAS 1159814‑67‑1) is more suitable for organic synthesis, reductive aminations, or coupling reactions requiring the neutral amine form. Procurement should align with the intended experimental workflow.

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